3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

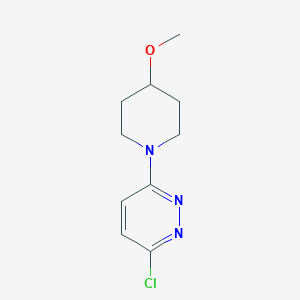

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of substituents on the pyridazine core. The molecular formula C₁₀H₁₄ClN₃O reflects the composition of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 227.69 daltons. The Simplified Molecular Input Line Entry System representation COC1CCN(C2=NN=C(Cl)C=C2)CC1 provides a linear notation that encodes the complete connectivity pattern of the molecule.

The structural architecture consists of a pyridazine ring system substituted at the 3-position with a chlorine atom and at the 6-position with a 4-methoxypiperidin-1-yl substituent. The pyridazine core represents a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts unique electronic properties to the molecule. The piperidine substituent adopts a chair conformation in solution, with the methoxy group positioned at the 4-position of the piperidine ring, creating a specific spatial arrangement that influences the compound's three-dimensional structure and potential biological interactions.

Eigenschaften

IUPAC Name |

3-chloro-6-(4-methoxypiperidin-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-15-8-4-6-14(7-5-8)10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYBNNOYHXWAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis typically begins with a 3,6-dichloropyridazine or a 6-chloropyridazine derivative as the electrophilic substrate. The 4-methoxypiperidine moiety is introduced via nucleophilic substitution on the chlorinated position.

Nucleophilic Substitution with 4-Methoxypiperidine

A common and effective route involves the direct nucleophilic substitution of the chlorine atom at the 6-position of a chloropyridazine with 4-methoxypiperidine. This reaction is typically carried out under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane, often in the presence of a base like triethylamine or Hünig’s base to scavenge the released hydrochloric acid and drive the reaction forward.

| Parameter | Typical Conditions |

|---|---|

| Substrate | 3-Chloropyridazine or 3,6-dichloropyridazine |

| Nucleophile | 4-Methoxypiperidine |

| Solvent | DMF, 1,4-dioxane, or ethanol |

| Base | Triethylamine, Hünig’s base |

| Temperature | Reflux (80–110 °C) |

| Reaction Time | Several hours (12–72 h) |

| Work-up | Aqueous extraction, recrystallization |

| Yield | Moderate to good (50–80%) |

Alternative Routes via Amide Intermediates

In some synthetic schemes, the preparation of the target compound involves the formation of an amide intermediate from a pyridazine acid chloride derivative, which is then reacted with the amine nucleophile.

- Preparation of acid chloride : The pyridazine carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux.

- Amide formation : The acid chloride intermediate is reacted with 4-methoxypiperidine in an inert solvent such as dichloromethane at room temperature in the presence of a base (e.g., triethylamine).

- Cyclization or substitution : Depending on the substrate, further reactions may be carried out to close the ring or substitute other positions.

This route often yields higher purity products and can be advantageous when direct substitution is challenging.

Representative Literature Example

A related pyridazine derivative was synthesized by nucleophilic substitution of ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate with morpholine in refluxing 1,4-dioxane, followed by amidation with primary amines to afford substituted pyridazines with yields ranging from 36% to 79%. Although this example uses morpholine, the methodology is directly transferable to 4-methoxypiperidine due to similar nucleophilicity and steric profiles.

Reaction Monitoring and Product Characterization

- NMR Spectroscopy : ^1H and ^13C NMR are used to confirm substitution at the 6-position and the presence of the piperidine ring.

- IR Spectroscopy : Characteristic C–N and aromatic C–H stretching frequencies are monitored.

- Elemental Analysis : Confirms the composition matching the expected molecular formula.

- Yield and Purity : Optimized by controlling temperature, solvent, and reaction time.

Data Table Summarizing Preparation Conditions and Outcomes

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chloropyridazine synthesis | Commercially available or prepared via chlorination | — | — | — | — | Starting material |

| Nucleophilic substitution | 4-Methoxypiperidine, base (Et3N) | DMF or 1,4-dioxane | Reflux (80–110 °C) | 12–72 h | 50–80 | Direct substitution at 6-position |

| Acid chloride formation | SOCl2, reflux | Dichloromethane | Reflux | 2–4 h | — | Intermediate for amide formation |

| Amide formation | 4-Methoxypiperidine, base (Et3N) | Dichloromethane | Room temp | 2–24 h | 60–75 | Alternative route |

Mechanistic Considerations

The nucleophilic aromatic substitution on the pyridazine ring is facilitated by the electron-deficient nature of the ring and the presence of a good leaving group (chlorine). The nitrogen atoms in the pyridazine ring activate the ring toward nucleophilic attack, especially at the 6-position.

- The reaction proceeds via an addition-elimination mechanism.

- The base neutralizes the HCl formed, preventing protonation of the amine nucleophile.

- Steric and electronic factors influence the reaction rate and yield.

Summary and Recommendations

- The direct nucleophilic substitution of 3-chloropyridazine derivatives with 4-methoxypiperidine under reflux in polar aprotic solvents is the most straightforward and practical method.

- The amide intermediate route offers an alternative, especially when higher purity or specific substitution patterns are desired.

- Reaction conditions such as solvent choice, temperature, and base are critical for optimizing yield and purity.

- Characterization by NMR and IR spectroscopy is essential to confirm the structure.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases, particularly neurological and cardiovascular disorders. The compound is being investigated for its potential to interact with specific receptors and enzymes, which may lead to the development of effective drugs.

Case Study: Neurological Disorders

Research has indicated that derivatives of pyridazine compounds exhibit significant neuroprotective effects. For instance, a derivative similar to this compound was found to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values reported for these compounds suggest strong selectivity for MAO-B over MAO-A, highlighting their potential therapeutic applications in treating neurodegenerative conditions .

Pharmacology

Biological Activity

The pharmacological profile of this compound includes interactions with various biological targets. The compound has been studied for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine. Its ability to modulate these systems suggests potential applications in treating mood disorders and schizophrenia.

Table: Structure-Activity Relationship (SAR)

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Methoxy Group | Enhances potency | 0.025 | Increases lipophilicity |

| Piperidinyl Group | Essential for activity | - | Provides structural stability |

| Chlorine Atom | Modulates reactivity | - | Influences interaction with biological targets |

Chemical Biology

Research Tool

In chemical biology, this compound is utilized as a tool compound to investigate the interactions between small molecules and biological macromolecules. This application is crucial for understanding the mechanisms underlying drug action and the development of new therapeutic strategies.

Mechanism of Action

The mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of metabolic pathways related to disease processes .

Industrial Applications

Agrochemicals and Specialty Chemicals

Beyond its pharmaceutical applications, this compound is explored for use in agrochemicals and specialty chemicals due to its unique chemical properties. Its structure allows it to function effectively as an intermediate in the synthesis of other organic compounds.

Wirkmechanismus

The mechanism by which 3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- Piperidine/Piperazine Derivatives : The 4-methoxypiperidinyl group in the target compound contrasts with analogs like 4-(4-chlorophenyl)piperazinyl or 4-(2-fluorophenyl)piperazinyl , which exhibit varying electronic and steric profiles.

- Aryl and Heterocyclic Substituents : Substituents like 4-methylphenyl or pyrazolyl alter hydrophobicity and hydrogen-bonding capacity, influencing solubility and target binding.

Enzyme Inhibition

- Monoamine Oxidase (MAO) Inhibition: 3-Chloro-6-(4-benzylpiperidine-1-yl)pyridazine was evaluated for MAO-B inhibition, highlighting the role of bulky substituents in enzyme interaction .

Analgesic and Anti-inflammatory Effects

- 3-Chloro-6-(4-methylphenyl)-pyridazine demonstrated analgesic activity comparable to reference drugs, likely mediated via central and peripheral mechanisms .

Antiviral Activity

- R62025 (3-chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) and R66703 (3-chloro-6-[4-(3-methylbenzyl)piperazinyl]pyridazine) exhibited antiviral effects against rhinoviruses, emphasizing the importance of lipophilic groups for membrane penetration .

Pharmacological and Physical Properties

Notes:

Computational and Structural Insights

Recommendations :

- Conduct in vitro AChE/MAO inhibition assays.

- Compare bioavailability with piperazinyl and pyrazolyl derivatives.

- Explore crystallographic analysis to correlate structure with activity.

Biologische Aktivität

3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN3O |

| Molecular Weight | 253.71 g/mol |

| CAS Number | 12257501 |

| IUPAC Name | This compound |

This compound features a pyridazine core substituted at the 3-position with chlorine and at the 6-position with a piperidine moiety, which is further substituted by a methoxy group.

The biological activity of this compound is hypothesized to involve several mechanisms:

1. Enzyme Inhibition:

The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is common among compounds with similar structural motifs.

2. Receptor Modulation:

Given its structural features, it may interact with various receptors, influencing signaling pathways that could lead to therapeutic effects.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazines have been shown to induce apoptosis in cancer cell lines by targeting specific pathways such as thioredoxin reductase inhibition.

Case Study:

A study involving a series of pyridazines demonstrated their ability to inhibit tumor growth in human fibrosarcoma HT-1080 cells. The mechanism involved apoptosis induction through modulation of redox-active proteins, highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Activity

Compounds related to this pyridazine have also displayed antimicrobial properties against various pathogens. Research has shown that certain derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans at low concentrations.

Data Table: Antimicrobial Activity

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | This compound | 12.5 µg/mL |

| Candida albicans | Similar derivatives | 10 µg/mL |

Structure-Activity Relationship (SAR)

The unique combination of the piperidine and pyridazine moieties contributes significantly to the biological activity observed in this compound. SAR studies suggest that modifications to these rings can enhance or diminish activity against specific biological targets. For example, increasing hydrophobicity on the piperidine ring may improve membrane permeability and bioavailability, thereby enhancing therapeutic efficacy.

Key Findings from SAR Studies:

- Substituents on the piperidine ring can modulate potency.

- The presence of electron-withdrawing groups (like chlorine) at strategic positions on the pyridazine enhances enzyme inhibition.

Comparative Analysis

When comparing this compound with other similar compounds, its unique structural features confer distinct biological activities that can be leveraged for drug design.

| Compound Name | Biological Activity |

|---|---|

| This compound | Anticancer, Antimicrobial |

| Other Pyridazines | Variable activities based on substitutions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-6-(4-methoxypiperidin-1-yl)pyridazine, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution (NAS) at the 3-chloro position of pyridazine. For example, coupling 3,6-dichloropyridazine with 4-methoxypiperidine under reflux in toluene or THF, using a base like K₂CO₃ to deprotonate the piperidine nitrogen. Reaction optimization includes temperature control (80–120°C), solvent polarity adjustments, and stoichiometric ratios (1:1.2 for amine:pyridazine) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and piperidine ring conformation (e.g., methoxy group at δ 3.3–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.

- X-ray Diffraction (XRD) : Single-crystal XRD (using SHELX or WinGX) resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonds between Cl and adjacent N atoms). Lattice parameters (monoclinic C2/c, Z=8) and thermal displacement parameters should align with reported pyridazine derivatives .

Q. What are the primary biological targets or applications explored for pyridazine derivatives with piperidine substituents?

- Methodology : Pyridazine-piperidine hybrids are screened for receptor antagonism (e.g., CRF1R, AhR) or enzyme inhibition (α-glucosidase, kinases) using:

- In vitro assays : Competitive binding assays (IC₅₀ determination via fluorescence polarization).

- Cell-based models : HL-60 leukemia differentiation studies or anti-proliferative assays (MTT/PrestoBlue).

- Structural analogs : Compare bioactivity with 3-chloro-6-(trifluoromethyl)pyridazine derivatives, noting substituent effects on potency .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., GPR39 or CRF1R). Focus on piperidine-methoxy interactions with hydrophobic pockets.

- QSAR models : Corolate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How should researchers address contradictions in bioactivity data across similar pyridazine derivatives?

- Methodology :

- Purity validation : HPLC (≥95% purity) to rule out impurities affecting assays.

- Stereochemical analysis : Confirm configuration via XRD or NOESY (e.g., axial vs. equatorial methoxy in piperidine).

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions.

- Meta-analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies optimize crystal structure determination for low-solubility pyridazine derivatives?

- Methodology :

- Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice packing.

- Cryo-crystallography : Collect data at 100 K to reduce thermal motion artifacts.

- Twinned data refinement : Use SHELXL for handling pseudo-merohedral twinning (common in monoclinic systems). Validate with Rint (<0.05) and Flack parameter .

Q. What are the challenges in correlating hydrogen-bonding patterns with pharmacological activity?

- Methodology :

- Graph-set analysis : Classify H-bond motifs (e.g., S(6) rings) using Mercury software.

- Solubility vs. permeability : Balance hydrophilic H-bonds (for solubility) with lipophilic groups (for membrane penetration).

- Cocrystal engineering : Modify H-bond donors/acceptors (e.g., replace Cl with CF₃) to enhance bioavailability without losing target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.